3-(1,3-Dimethyl-3-cyclohexenyl)propanal
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Overview
Description
3-Cyclohexene-1-propanal, 1,3-dimethyl- is an organic compound with the molecular formula C10H16O It is a derivative of cyclohexene, featuring a propanal group and two methyl groups attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexene-1-propanal, 1,3-dimethyl- can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene ring. The reaction conditions typically require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 3-Cyclohexene-1-propanal, 1,3-dimethyl- may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexene-1-propanal, 1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
3-Cyclohexene-1-propanal, 1,3-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclohexene-1-propanal, 1,3-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic catalysis. The presence of the aldehyde group allows it to participate in nucleophilic addition reactions, which are crucial in many biological and chemical processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1-cyclohexene: A similar compound with a cyclohexene ring and two methyl groups but lacking the propanal group.
3-Cyclohexene-1-ethanol, β,4-dimethyl-: Another related compound with an ethanol group instead of a propanal group
Uniqueness
The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable compound in various fields of research and industry .
Biological Activity
3-(1,3-Dimethyl-3-cyclohexenyl)propanal, also known by its CAS number 71735-72-3, is a compound with significant biological activity. This article explores its properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H18O
- Molecular Weight : 166.26 g/mol
- Density : 0.886 g/cm³
- Boiling Point : 231.6 °C
- LogP : 3.102
These properties indicate that the compound is relatively hydrophobic, which can influence its bioavailability and interaction with biological membranes.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its role as a fragrance compound in various products, particularly in cosmetics and personal care items. Its structure allows it to interact with olfactory receptors, contributing to its sensory properties.
Sensitization and Allergic Reactions
Research has highlighted that compounds similar to this compound can act as allergens. The European Commission's Scientific Committee on Consumer Safety has documented various fragrance allergens that can cause sensitization in humans . While specific data on this compound's allergenic potential is limited, its structural similarity to known allergens suggests a potential for similar reactions.
Case Studies and Research Findings
-
Fragrance Allergen Studies :
- A study examined the allergenic potential of various fragrance compounds, including those structurally related to this compound. It found that many fragrance substances are recognized as contact allergens in humans . This raises concerns about the safety of using such compounds in consumer products.
- Volatilomics Research :
Data Table: Biological Activity Overview
Property | Value |
---|---|
Molecular Formula | C11H18O |
Molecular Weight | 166.26 g/mol |
Density | 0.886 g/cm³ |
Boiling Point | 231.6 °C |
LogP | 3.102 |
Potential Allergen | Yes (similar structure to known allergens) |
Properties
CAS No. |
71735-72-3 |
---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
3-[(1R)-1,3-dimethylcyclohex-3-en-1-yl]propanal |
InChI |
InChI=1S/C11H18O/c1-10-5-3-6-11(2,9-10)7-4-8-12/h5,8H,3-4,6-7,9H2,1-2H3/t11-/m1/s1 |
InChI Key |
HAEFRQLHXUHJJP-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CCC[C@](C1)(C)CCC=O |
Canonical SMILES |
CC1=CCCC(C1)(C)CCC=O |
Origin of Product |
United States |
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